molecular formula C19H12ClN3O3S B11966854 methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate

methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate

Cat. No.: B11966854
M. Wt: 397.8 g/mol
InChI Key: RIPFOJFPESWGID-XNTDXEJSSA-N
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Description

Methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate is a complex organic compound with a molecular formula of C19H12ClN3O3S and a molecular weight of 397.843 g/mol . This compound is characterized by its unique structure, which includes a thiazolo[3,2-b][1,2,4]triazole ring system, a chlorophenyl group, and a benzoate ester moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

The synthesis of methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with α-haloketones to form the thiazolo[3,2-b][1,2,4]triazole ring system. The final step involves esterification with methyl benzoate under acidic conditions . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, inhibiting their activity. For example, it may inhibit the activity of enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. Additionally, its interaction with DNA or RNA can result in the inhibition of cell proliferation, making it a potential anticancer agent .

Comparison with Similar Compounds

Methyl 4-[(E)-(2-(4-chlorophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate can be compared with other similar compounds, such as:

    Methyl 4-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate: This compound has a bromine atom instead of chlorine, which may result in different reactivity and biological activity.

    Methyl 4-[(E)-(2-(4-ethoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate: The presence of an ethoxy group can influence the compound’s solubility and interaction with biological targets.

    Methyl 4-[(E)-(2-(4-butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]benzoate: The butoxy group may enhance the compound’s lipophilicity, affecting its absorption and distribution in biological systems.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

Molecular Formula

C19H12ClN3O3S

Molecular Weight

397.8 g/mol

IUPAC Name

methyl 4-[(E)-[2-(4-chlorophenyl)-6-oxo-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-ylidene]methyl]benzoate

InChI

InChI=1S/C19H12ClN3O3S/c1-26-18(25)13-4-2-11(3-5-13)10-15-17(24)23-19(27-15)21-16(22-23)12-6-8-14(20)9-7-12/h2-10H,1H3/b15-10+

InChI Key

RIPFOJFPESWGID-XNTDXEJSSA-N

Isomeric SMILES

COC(=O)C1=CC=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Cl)S2

Origin of Product

United States

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